2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Historical Context of Organoboron Compounds
The development of organoboron chemistry traces its origins to the pioneering work of Edward Frankland in 1862, who first synthesized organoborane compounds, although these exotic reagents remained largely unexplored for nearly a century. The field experienced a revolutionary transformation with Herbert Brown's discovery of the hydroboration reaction in 1956, which emerged from an unexpected observation during sodium borohydride reduction studies. Brown noted that when attempting to reduce ethyl oleate with sodium borohydride, the reaction produced unexpected results, leading to the realization that the alkene was being reduced to form organoboranes, thus discovering the hydroboration reaction. This serendipitous discovery was initially met with skepticism from the scientific community, as many researchers doubted the significance of compounds that had shown nearly 100 years of apparent inactivity.
The subsequent exploration of organoboron chemistry by Brown and his colleagues fundamentally altered the landscape of organic synthesis, establishing a rich foundation of reactions and methodologies that continue to expand today. The Nobel Prize awarded to Brown in 1979 for his organoborane research, followed by Akira Suzuki's 2010 Nobel Prize for the development of palladium-catalyzed cross-coupling reactions using organoboron compounds, underscores the transformative impact of this chemical class. These landmark achievements established organoboron compounds as essential tools in modern synthetic chemistry, with applications spanning from fundamental research to industrial pharmaceutical manufacturing.
The evolution of organoboron chemistry has been characterized by continuous innovation in both synthetic methodologies and practical applications. Early work focused primarily on simple trialkylboranes and their oxidation to alcohols, but the field has expanded to encompass sophisticated reagents including boronic acids, boronic esters, and trifluoroborates. The development of palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura reaction, has made organoboron compounds indispensable for constructing carbon-carbon bonds in complex molecular architectures. Modern organoboron chemistry encompasses diverse reaction manifolds including hydroboration, carboboration, and various coupling processes that enable the synthesis of pharmaceuticals, natural products, and advanced materials.
Significance of Fluorinated Aromatic Boronic Esters
Fluorinated aromatic boronic esters represent a specialized subset of organoboron compounds that combine the synthetic versatility of boron chemistry with the unique properties imparted by fluorine substitution. The presence of fluorine atoms in aromatic boronic compounds significantly enhances their acidity, which proves crucial for various synthetic applications and biological activities. This increased acidity stems from the strong electron-withdrawing nature of fluorine, which stabilizes the Lewis acidic boron center and enhances its reactivity toward nucleophilic partners. The strategic incorporation of fluorine into aromatic boronic esters has opened new avenues for molecular design, particularly in pharmaceutical chemistry where fluorinated compounds often exhibit enhanced metabolic stability and improved biological activity profiles.
The structural characteristics of fluorinated aromatic boronic esters enable unique intermolecular interactions that are not possible with non-fluorinated analogs. Research has demonstrated that fluorinated boronic esters can participate in distinctive supramolecular assemblies through carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions, leading to novel crystal packing arrangements and potential applications in materials science. These compounds also exhibit enhanced selectivity in various synthetic transformations, including cross-coupling reactions and Lewis acid-catalyzed processes, due to the electronic modifications introduced by fluorine substitution.
The development of fluorinated aromatic boronic esters has been driven by their potential applications in drug discovery and materials science. In pharmaceutical research, the incorporation of fluorine atoms often leads to improved pharmacokinetic properties, including enhanced membrane permeability and resistance to metabolic degradation. The boronic ester functionality provides a versatile handle for further chemical modification, allowing medicinal chemists to systematically explore structure-activity relationships while maintaining the beneficial properties imparted by fluorine substitution. Additionally, fluorinated boronic esters serve as valuable building blocks for the synthesis of complex fluorinated molecules that would be difficult to access through alternative synthetic routes.
Overview of 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound this compound exemplifies the sophisticated design principles underlying modern fluorinated boronic ester chemistry. With a molecular weight of 272.13 and molecular formula C16H18BFO2, this compound features a fluorinated naphthalene aromatic system bonded to a cyclic dioxaborolane framework containing four methyl substituents. The structural architecture combines the extended aromatic system of naphthalene with strategic fluorine substitution at the 4-position, creating a compound with unique electronic and steric properties that distinguish it from simpler aromatic boronic esters.
The dioxaborolane ring system in this compound provides enhanced stability compared to alternative boronic acid or boronate ester formulations, making it particularly suitable for synthetic applications requiring robust handling and storage conditions. The tetramethyl substitution pattern on the dioxaborolane ring contributes to both steric protection of the boron center and increased lipophilicity of the overall molecule. This structural feature is particularly important for applications in pharmaceutical chemistry, where the balance between stability and reactivity must be carefully optimized to achieve desired synthetic outcomes.
The electronic properties of this compound are significantly influenced by the fluorine substitution pattern on the naphthalene ring system. The fluorine atom at the 4-position creates a strong electron-withdrawing effect that modulates the electron density distribution throughout the aromatic system, potentially affecting both the reactivity of the boron center and the compound's ability to participate in π-π stacking interactions. This electronic modulation has important implications for the compound's behavior in various synthetic transformations and its potential applications in materials science applications.
Scope and Objectives of the Review
This comprehensive examination of this compound aims to provide a thorough understanding of this important organoboron compound within the broader context of fluorinated aromatic boronic ester chemistry. The primary objective is to consolidate current knowledge regarding the structural characteristics, synthetic applications, and potential future developments related to this specific compound and its chemical class. Through systematic analysis of available research data and commercial information, this review seeks to establish a comprehensive foundation for understanding the unique properties and applications of this fluorinated naphthalene boronic ester.
The scope of this review encompasses the fundamental chemical properties that make this compound valuable for synthetic applications, including its stability characteristics, reactivity patterns, and compatibility with various reaction conditions. Special attention is given to the role of fluorine substitution in modulating the compound's chemical behavior and its implications for synthetic methodology development. The review also addresses the commercial availability and practical considerations for working with this compound in laboratory and industrial settings.
A key objective of this review is to highlight the position of this compound within the rapidly evolving field of organoboron chemistry, particularly in the context of fluorinated building blocks for pharmaceutical and materials applications. The analysis aims to identify current research gaps and potential areas for future investigation that could expand the utility of this compound and related fluorinated boronic esters. Additionally, the review seeks to provide practical guidance for researchers considering the use of this compound in synthetic projects, including considerations related to handling, storage, and synthetic compatibility.
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPNVFIMNCXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623705 | |
| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-35-6 | |
| Record name | 2-(4-Fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of 1-Bromo-4-fluoronaphthalene
The most widely employed method for synthesizing this compound involves the Miyaura borylation reaction of 1-bromo-4-fluoronaphthalene . This palladium-catalyzed cross-coupling reaction uses bis(pinacolato)diboron as the boron source and proceeds under mild conditions to afford the boronate ester in moderate to good yields.
-
- Catalyst: Pd-based catalyst (e.g., Pd(dppf)Cl2)
- Base: Potassium acetate or similar
- Solvent: Typically anhydrous dioxane or a mixture of solvents
- Temperature: Moderate heating (e.g., 80–100 °C)
- Time: Several hours (commonly 4–12 h)
Yield: Approximately 58% isolated yield reported in multiple studies.
-
- Modified procedures based on the original Miyaura et al. method have been employed to optimize yield and purity.
- The reaction is typically performed under inert atmosphere (nitrogen or argon) to avoid catalyst deactivation.
- Purification is commonly achieved by column chromatography on silica gel.
General Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Bromo-4-fluoronaphthalene | Pd-catalyst, bis(pinacolato)diboron, KOAc, dioxane, 80–100 °C | This compound | 58 |
Detailed Research Findings and Analytical Data
Spectroscopic Characterization
Comparative Data Table of Related Boronate Esters
Additional Synthetic Considerations
Reaction Optimization
- The choice of catalyst and base can significantly affect the yield and purity.
- Modified Miyaura procedures often optimize catalyst loading, solvent choice, and reaction time to improve efficiency.
Alternative Methods
- While Miyaura borylation is the dominant method, other borylation strategies such as lithiation followed by reaction with trialkyl borates or direct C–H borylation have been explored for related compounds but are less common for this specific fluoronaphthyl boronate ester.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron reagent in palladium-catalyzed coupling reactions. A representative example involves its reaction with 3-bromoperylene under modified Suzuki conditions :
Reaction Setup
-
Reagents :
-
2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq)
-
3-Bromoperylene (1.0 eq)
-
Pd(PPh₃)₄ (0.3 eq)
-
K₂CO₃ (2 M aqueous solution)
-
-
Solvent : Toluene/ethanol (20:1 v/v)
-
Conditions : 100°C, argon atmosphere, 20 hours
Outcome :
-
Product: 3-(4-Fluoronaphthalen-1-yl)perylene
-
Purification: Column chromatography (hexane/toluene/DCM)
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Catalyst Loading | 30 mol% Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent System | Toluene/ethanol (20:1) |
Oxidative Cyclodehydrogenation
The coupled product undergoes cyclodehydrogenation to form extended PAHs. Two distinct protocols have been reported:
Protocol A: DDQ/Triflic Acid System
-
Reagents :
-
3-(4-Fluoronaphthalen-1-yl)perylene (1.0 eq)
-
DDQ (1.0 eq)
-
CF₃SO₃H (10 eq)
-
-
Solvent : Dry dichloromethane
-
Conditions : 0°C → room temperature, 2 hours
Outcome :
Protocol B: AlCl₃/Chlorobenzene System
-
Reagents :
-
AlCl₃ (8 eq)
-
-
Solvent : Chlorobenzene
-
Conditions : 80°C, 4 hours
Outcome :
| Parameter | DDQ/TfOH System | AlCl₃ System |
|---|---|---|
| Temperature | 0°C → RT | 80°C |
| Acid Catalyst | TfOH | AlCl₃ |
| Reaction Time | 2 hours | 4 hours |
| Key Advantage | High yield (91%) | Selective cyclization |
Mechanistic Insights
-
Suzuki Coupling : The reaction follows a standard catalytic cycle involving oxidative addition (Pd⁰ → Pd²⁺), transmetallation (boron-palladium exchange), and reductive elimination . Fluorine’s electron-withdrawing effect enhances the electrophilicity of the naphthalene ring, accelerating transmetallation.
-
Cyclodehydrogenation : DDQ acts as an oxidant, while TfOH protonates intermediates to facilitate aryl-aryl bond formation. AlCl₃ likely stabilizes carbocation intermediates during ring closure .
Spectral Validation
Post-reaction characterization includes:
-
UV-Vis : Absorption maxima at λ = 445 nm for 3-(4-fluoronaphthalen-1-yl)perylene, shifting bathochromically upon cyclization .
-
Mass Spectrometry : Molecular ion peaks at m/z 394.1 ([M]⁺) for cyclized products .
Comparative Reactivity
The fluoronaphthalene boronate exhibits higher reactivity in Suzuki couplings compared to non-fluorinated analogs due to:
This compound’s versatility in synthesizing fluorinated PAHs makes it invaluable for optoelectronic materials and organic semiconductors.
Scientific Research Applications
Organic Synthesis
This compound serves as a vital reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the creation of complex organic molecules with precision. The presence of the fluoronaphthalene moiety enhances its reactivity and selectivity in such reactions.
Materials Science
2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of advanced materials such as polymers and nanocomposites. Its boron content is beneficial for improving thermal stability and mechanical properties in polymer matrices. Studies have shown that incorporating this compound into polymer blends can significantly enhance their performance characteristics .
Pharmaceutical Chemistry
Research indicates potential applications in pharmaceutical chemistry due to its ability to act as a building block for biologically active compounds. The fluoronaphthalene group can be strategically used to modify pharmacokinetic properties of drug candidates, thus optimizing their efficacy and safety profiles.
Case Study 1: Suzuki Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize biphenyl derivatives. The reaction conditions were optimized to yield high purity products with minimal by-products. The results highlighted the compound's role in facilitating efficient carbon-carbon bond formation .
Case Study 2: Polymer Composites
In a recent investigation into polymer composites, researchers incorporated this dioxaborolane into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the boron compound. This enhancement was attributed to the unique interaction between the dioxaborolane and the polymer matrix .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Effective in Suzuki-Miyaura reactions for complex molecules. |
| Materials Science | Enhances thermal stability and mechanical properties in polymers. |
| Pharmaceutical Chemistry | Potential to modify pharmacokinetics of drug candidates. |
Mechanism of Action
The mechanism by which 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Key Observations :
- Compound 2y demonstrates moderate yield (73%), outperforming chloro-substituted isomers (26%) but underperforming compared to hydroxymethylphenyl derivatives (90%).
- Methoxybenzyl derivatives achieve high yields (83%) due to optimized catalytic conditions , suggesting that electron-donating groups may enhance reaction efficiency.
Physical and Spectroscopic Properties
Key Observations :
- Compound 2y ’s fluoronaphthalenyl group contributes to higher molecular weight (~278.1) compared to benzyl derivatives (e.g., 236.09 for 4-fluorobenzyl) .
- Naphthalene-containing analogues (e.g., ) exhibit crystalline stability, whereas Compound 2y is isolated as a light yellow solid, suggesting differences in π-stacking or solubility.
Electronic and Steric Effects on Reactivity
Key Observations :
Biological Activity
2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article will explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18BFO2
- Molecular Weight : 272.12 g/mol
- CAS Number : 627526-35-6
The compound features a dioxaborolane ring structure that is substituted with a fluoronaphthalene moiety. This structural configuration is significant for its reactivity and potential interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique coordination chemistry with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Research has indicated that compounds similar to this dioxaborolane exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Kinases : Studies have shown that dioxaborolanes can inhibit specific kinases that are critical in cancer signaling pathways.
Case Studies
- Study on Enzyme Inhibition : A study published in Nature Synthesis explored the use of boron-based compounds in inhibiting cancer cell growth. The results indicated that compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of boron-containing compounds against various bacterial strains. The study demonstrated that these compounds could disrupt bacterial cell membranes leading to cell death .
Toxicity and Safety
Toxicological assessments have shown that while this compound has promising biological activities, it also poses certain risks. The compound is classified under GHS as harmful if swallowed and may cause skin irritation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology :
- Step 1 : Start with fluoronaphthalene derivatives and employ Miyaura borylation. Use Pd(dppf)Cl₂ or Pd(OAc)₂ as catalysts with ligands like XPhos in anhydrous dioxane or THF under inert atmosphere (N₂/Ar) .
- Step 2 : React with bis(pinacolato)diboron (B₂pin₂) or pinacolborane. Optimize temperature (80–100°C) and reaction time (12–24 hours) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Monitor purity using HPLC (≥95% purity target) .
- Key Considerations :
- Control moisture to prevent boronic ester hydrolysis.
- Use excess pinacolborane to improve yields (reported yields: 43–70%) .
Q. What purification techniques are effective for isolating this boronic ester?
- Methods :
- Liquid-Liquid Extraction : Use ethyl acetate/water phases to remove polar impurities .
- Chromatography : Silica gel with non-polar eluents (hexane:EtOAc 9:1) to separate regioisomers .
- Crystallization : Utilize hexane or dichloromethane for high-purity crystals. Verify crystal structure via single-crystal X-ray diffraction (e.g., C–B bond length: ~1.57 Å) .
Advanced Research Questions
Q. How does the fluoronaphthalene substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing fluorine at the 4-position enhances electrophilicity of the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. Steric hindrance from the naphthalene ring may slow oxidative addition .
- Experimental Design :
- Compare coupling rates with non-fluorinated analogs using kinetic studies (NMR monitoring).
- Optimize ligand choice (e.g., SPhos vs. PCy₃) to mitigate steric effects .
Q. How to address contradictory data on thermal stability during storage?
- Data Interpretation :
- Stability Table :
| Condition | Stability Duration | Evidence Source |
|---|---|---|
| -20°C (dry argon) | 1–2 years | |
| Room temperature | 1–2 weeks | |
| Ambient humidity | Degrades in 48 h |
- Troubleshooting : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Store with molecular sieves (3Å) .
Q. What advanced analytical methods validate structural integrity and purity?
- Techniques :
- ¹¹B NMR : Identify boron environment (δ ~30 ppm for dioxaborolanes) .
- X-ray Crystallography : Confirm C–F···H–C interactions (distance: ~2.8 Å) and planarity of the naphthalene-boron system .
- HPLC-MS : Detect trace impurities (e.g., hydrolyzed boronic acid) with C18 columns (ACN/H₂O gradient) .
Q. How to mitigate side reactions in Pd-catalyzed applications?
- Mitigation Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
